2-Amino-3,4,5-trimethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3,4,5-trimethoxybenzoic acid and its derivatives involves complex chemical processes. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid leads to various derivatives through reactions with different reagents, showcasing the compound's versatility in synthetic chemistry (Vicente et al., 1992). Additionally, the synthesis of 2,3,4-Trimethoxybenzoic acid from pyrogallol highlights a method of producing similar compounds with significant yields (Zhao Tian-sheng, 2010).
Molecular Structure Analysis
The molecular structure of derivatives of 2-Amino-3,4,5-trimethoxybenzoic acid, such as in the case of mercuriation products, reveals a linear geometry at the mercury atom, indicating the compound's structural flexibility and potential for forming complex molecules (Vicente et al., 1992).
Chemical Reactions and Properties
2-Amino-3,4,5-trimethoxybenzoic acid undergoes various chemical reactions, leading to a wide range of products. For example, its derivatives have been studied for antiproliferative activity, indicating the compound's significance in the development of novel therapeutic agents (Romagnoli et al., 2006). Moreover, its interaction with other compounds, such as in the synthesis of functionalized amino acids, showcases its reactivity and potential in synthetic chemistry (Trofimov et al., 2009).
Physical Properties Analysis
The physical properties of 2-Amino-3,4,5-trimethoxybenzoic acid and its related compounds, such as solid-liquid equilibria, are essential for understanding their behavior in various conditions. Research on isomeric binary mixtures involving similar compounds has provided insights into their eutectic behaviors, which are crucial for their application in different domains (Chih-Yung Huang et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-Amino-3,4,5-trimethoxybenzoic acid, such as its reactivity with other compounds, play a significant role in its applications. The study of its reactions with α,β-acetylenic γ-hydroxy nitriles, for example, led to the synthesis of novel amino acids, highlighting the compound's utility in creating new chemical entities (Trofimov et al., 2009).
Scientific Research Applications
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Chemical Synthesis
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Medicine
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Dye and Ink Manufacturing
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Photographic Developers
Safety And Hazards
The safety and hazards of 2-Amino-3,4,5-trimethoxybenzoic acid are not explicitly stated in the available literature. However, it is considered hazardous by the 2012 OSHA Hazard Communication Standard6.
Future Directions
The future directions of 2-Amino-3,4,5-trimethoxybenzoic acid are not explicitly stated in the available literature. However, given its role as an intermediate in medicine and organic synthesis2, it may continue to be used in the development of new pharmaceuticals and other chemical products.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and consult with experts for handling and usage guidelines.
properties
IUPAC Name |
2-amino-3,4,5-trimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHSRQCOCMIIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210983 | |
Record name | 3,4,5-Trimethoxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4,5-trimethoxybenzoic acid | |
CAS RN |
61948-85-4 | |
Record name | 2-Amino-3,4,5-trimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61948-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxyanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061948854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61948-85-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxyanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxyanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-Trimethoxyanthranilic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR8F65J27W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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